molecular formula C24H12 B13018196 Dicyclopenta[cd,lm]perylene CAS No. 80879-80-7

Dicyclopenta[cd,lm]perylene

Cat. No.: B13018196
CAS No.: 80879-80-7
M. Wt: 300.4 g/mol
InChI Key: STKSNWOTLMRYFR-UHFFFAOYSA-N
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Description

Dicyclopenta[cd,lm]perylene is a polycyclic aromatic hydrocarbon with the molecular formula C24H12. It is known for its unique structure, which includes two cyclopenta rings fused onto the bay regions of perylene.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclopenta[cd,lm]perylene can be synthesized through palladium-catalyzed cyclopenta-annulation reactions. This method involves the use of diethynyl-containing donor groups and dibromide acceptor units. The reaction typically employs a catalyst system of Pd(PhCCl2, P(t-Bu)3, diisopropylamine, and CuI in toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Dicyclopenta[cd,lm]perylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of dicyclopenta[cd,lm]perylene involves its ability to form stable cyclopentadienyl anions in its reduced state. This property is due to the low-lying lowest unoccupied molecular orbitals (LUMOs) of the compound. The formation of these anions facilitates various chemical reactions and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclopenta[cd,lm]perylene is unique due to its dual cyclopenta ring structure, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and photovoltaic applications .

Biological Activity

Dicyclopenta[cd,lm]perylene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities. This compound is structurally related to other PAHs and exhibits unique properties that could influence various biological processes. This article explores the biological activity of this compound, including its mechanisms of action, potential applications in medicine, and relevant case studies.

Structure and Properties

This compound is characterized by its complex polycyclic structure, which contributes to its chemical stability and potential bioactivity. The molecular formula is C24H16C_{24}H_{16}, and it has a high molecular weight, which impacts its solubility and interaction with biological systems.

PropertyValue
Molecular FormulaC24_{24}H16_{16}
Molecular Weight304.39 g/mol
DensityApprox. 1.2 g/cm³
Boiling Point> 400 °C
LogP5.5

Mechanisms of Biological Activity

This compound exhibits several mechanisms of biological activity:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes in the liver.
  • Receptor Binding : The compound has shown affinity for various receptors, including those involved in inflammatory responses. Its interaction with these receptors may modulate signaling pathways related to inflammation and cancer progression .
  • Oxidative Stress Modulation : There is evidence that this compound can influence oxidative stress levels within cells, potentially leading to cytotoxic effects or protective responses depending on the concentration and exposure duration .

Case Study 1: Cancer Risk Assessment

A study conducted in urban environments highlighted the association between PAH exposure, including this compound, and increased lung cancer risk. The findings indicated that long-term exposure to ambient air pollutants containing PAHs correlates with a higher incidence of respiratory malignancies .

Case Study 2: In Vitro Studies

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways. These findings suggest potential therapeutic applications in cancer treatment, where the compound could be used to selectively target malignant cells while sparing normal tissues .

Case Study 3: Environmental Impact

Research on the environmental behavior of this compound indicates its persistence in ecosystems, raising concerns about bioaccumulation and toxicity to aquatic organisms. Studies have shown that this compound can disrupt endocrine functions in fish, leading to reproductive issues and population declines in affected species .

Potential Applications

Given its biological activity, this compound presents several potential applications:

  • Pharmaceutical Development : The compound's ability to inhibit specific enzymes and bind to receptors makes it a candidate for drug development, particularly in oncology and anti-inflammatory therapies.
  • Environmental Monitoring : Due to its persistence and toxicity, monitoring levels of this compound in environmental samples can provide insights into pollution sources and ecosystem health.
  • Material Science : Its unique structural properties may be leveraged in developing advanced materials for electronics or photonics.

Properties

CAS No.

80879-80-7

Molecular Formula

C24H12

Molecular Weight

300.4 g/mol

IUPAC Name

heptacyclo[13.5.2.22,5.03,11.04,8.012,21.018,22]tetracosa-1(21),2,4,6,8,10,12,14,16,18(22),19,23-dodecaene

InChI

InChI=1S/C24H12/c1-2-14-6-10-18-20-12-8-16-4-3-15-7-11-19(24(20)22(15)16)17-9-5-13(1)21(14)23(17)18/h1-12H

InChI Key

STKSNWOTLMRYFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC=C3C4=CC=C5C=CC6=C5C4=C(C=C6)C7=C3C2=C1C=C7

Origin of Product

United States

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